Calcium iodate

Description

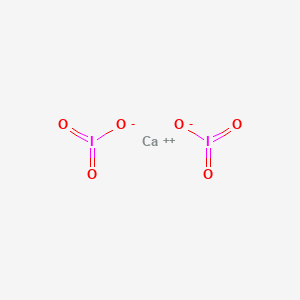

Calcium iodate (Ca(IO₃)₂) is an inorganic compound primarily used as a stable iodine source in industrial, agricultural, and pharmaceutical applications. It exists in two primary forms: anhydrous this compound (naturally occurring as the mineral lautarite) and monohydrate (Ca(IO₃)₂·H₂O) . The monohydrate form is synthesized via the gel method due to its low water solubility and decomposition before melting, which precludes conventional high-temperature crystal growth .

Properties

IUPAC Name |

calcium;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJJLGTKIWIJO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(IO3)2, CaI2O6 | |

| Record name | calcium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960972 | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN COLD WATER: 0.20 G/100 CC AT 15 °C; SOLUBILITY IN HOT WATER: 0.67 G/100 CC AT 90 °C, Sol in nitric acid; insol in alcohol, Solubility in water: 0.10 g/100 ml @ 0 °C, 0.95 g/100 ml @ 100 °C, More sol in aq soln of iodides and amino acid soln than in water, Soluble in nitric acid | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.519 @ 15 °C/4 °C | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic-prismatic crystals, COLORLESS, White crystals or powder | |

CAS No. |

7789-80-2, 40563-56-2 | |

| Record name | Calcium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MN4Y57BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

540 °C (decomposes) | |

| Record name | CALCIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Evaporation and Concentration

The zinc hypoxide rinsing brine, containing iodized salts (0.5–1% iodine content), is evaporated to a Baume degree of 50. Centrifugation separates chlorides, yielding iodine-enriched brine. This step ensures the removal of impurities while concentrating iodine species for subsequent reactions.

Iodization with Hydrogen Peroxide

Hydrochloric acid (30% v/v) acidifies the brine to pH 1–2, followed by the addition of hydrogen peroxide (28% w/w) at a volumetric ratio of 100:0.8–1.2 (brine:H₂O₂). The reaction, conducted under vigorous stirring, oxidizes iodide ions (I⁻) to elemental iodine (I₂) via the equation:

Monitoring iodine generation ensures reaction completion, with filtration yielding iodine mud (70–80% I₂).

Purification and Alkali Treatment

The iodine mud is treated with sodium hydroxide (12% w/w) at pH 8–9, dissolving iodine into iodide (I⁻) and iodate (IO₃⁻) ions:

Filtration removes insoluble impurities, producing an iodine-rich solution (10–16% total iodine content).

Oxidation with Chlorate

Potassium chlorate (10% w/w) is heated to 85–90°C under acidic conditions (pH ≤1). The iodine solution is gradually added, oxidizing residual iodide to iodate:

Reaction completion is indicated by colorless solution, with filtration yielding hydrogen iodate (10% w/w).

Synthesis of this compound

Calcium chloride is introduced at a 2:1 molar ratio (IO₃⁻:Ca²⁺), precipitating this compound monohydrate at pH 6–7:

The product is washed and dried, achieving >99.3% purity and 93% yield.

| Parameter | Specification |

|---|---|

| Starting Material | Zinc hypoxide rinsing brine |

| Iodine Content (Initial) | 0.5–1% |

| Oxidizing Agent | H₂O₂ (28% w/w) |

| Reaction Temperature | 85–90°C (oxidation step) |

| Final Purity | >99.3% |

| Yield | >90% |

Direct Synthesis from Elemental Iodine and Calcium Hydroxide

A conventional method involves reacting calcium hydroxide with elemental iodine under controlled conditions. Chlorine gas is bubbled through a suspension of iodine in water at 10–15°C, forming iodic acid (HIO₃). Calcium hydroxide neutralizes the acid, precipitating this compound:

The precipitate is filtered, washed, and dried at 110°C, yielding technical-grade this compound. While straightforward, this method faces challenges with iodine volatility and chlorine handling.

Chlorination of Lime-Iodine Mixtures

An alternative approach introduces chlorine gas into a lime (CaO) slurry containing dissolved iodine. The reaction proceeds as:

The mixture is heated to 80°C, filtered to remove calcium chlorate (Ca(ClO₃)₂), and crystallized. This method achieves moderate yields (75–85%) but requires precise control to minimize byproduct formation.

Catalytic Hydrogen Peroxide Oxidation

Patent CN104418304A describes a catalytic oxidation method using hydrogen peroxide. Iodide-rich solutions are treated with H₂O₂ in the presence of a catalyst (e.g., Fe³⁺), converting I⁻ to IO₃⁻ under acidic conditions:

Calcium chloride is then added to precipitate this compound. This method reduces iodine loss and improves environmental sustainability compared to chlorine-based processes.

Comparative Analysis of Preparation Methods

Biological Activity

Calcium iodate () is a compound that has garnered attention for its various biological activities, particularly in the fields of nutrition, medicine, and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.

This compound is a white crystalline solid that is soluble in water. It dissociates in solution to release iodate ions (), which play a crucial role in its biological activity. The compound is often used as a source of iodine, essential for thyroid function and metabolic processes.

Iodine Bioavailability

Studies indicate that this compound can effectively provide iodine to the body. Research has shown that it serves as a promising alternative to potassium iodide (KI) and potassium iodate (KIO3) for blocking radioiodine uptake by the thyroid gland. In experiments with laboratory rats, this compound demonstrated an ability to reduce the thyroidal uptake of radioactive iodine () comparably to KI/KIO3, highlighting its potential in radioprotection strategies .

Antibacterial Activity

This compound exhibits notable antibacterial properties. A study investigated its effectiveness in preventing implant-associated infections by evaluating its incorporation into calcium titanate materials. The results showed that iodine-containing calcium titanate significantly reduced bacterial counts (approximately 95% reduction) compared to commercially pure titanium implants . This suggests that this compound could be beneficial in biomedical applications where infection control is critical.

Nutritional Applications

This compound is commonly used as an iodine supplement in animal feed to prevent iodine deficiency disorders. Its incorporation into diets has been shown to increase serum thyroxine (T4) levels in broilers, indicating enhanced thyroid function . The following table summarizes the effects of different this compound levels on performance metrics in poultry:

| This compound Level (mg/kg) | Feed Conversion Ratio (FCR) | Thyroxine Level (ng/mL) |

|---|---|---|

| 0 | 2.39 | 1.5 |

| 50 | 2.38 | 1.8 |

| 100 | 2.45 | 2.0 |

| 150 | 2.40 | 2.5 |

This data indicates a positive correlation between this compound supplementation and improved feed efficiency and thyroid hormone levels.

Case Studies and Research Findings

- Radioiodine Blockade : In a study comparing the efficacy of this compound with KI in blocking uptake, both compounds were found to be equipotent, suggesting that this compound could be a viable alternative for thyroid protection during nuclear emergencies .

- Antibacterial Efficacy : The incorporation of this compound into biomaterials has been shown to enhance their antibacterial properties significantly. In vivo studies demonstrated that these materials could effectively inhibit bacterial growth around implants, reducing the risk of postoperative infections .

- Thyroid Function Enhancement : Research on broiler chickens indicated that higher dietary levels of this compound led to increased blood concentrations of T4 hormone, suggesting improved metabolic health and growth performance .

Safety and Regulatory Status

This compound is classified by the FDA as "generally regarded as safe" (GRAS) when used as a food additive . Its safety profile supports its use in both human nutrition and veterinary applications.

Scientific Research Applications

Animal Nutrition

Calcium iodate as a Dietary Supplement

- This compound serves as a stable source of iodine for livestock, crucial for thyroid hormone synthesis, which regulates metabolism and growth. It is particularly beneficial in environments where iodine deficiency may occur.

- Studies indicate that this compound can enhance the resilience of animals against diseases, thereby reducing the need for therapeutic interventions .

Research Findings

- A study involving 240 White Leghorn hens examined the effects of various levels of this compound on egg production and quality. The results showed no significant differences in overall performance across different iodine levels, but optimal egg shell strength was noted at specific concentrations .

- In another study, this compound was compared to potassium iodate regarding its absorption and thyroid uptake in humans. Results indicated that this compound had a higher absorption rate, which suggests its potential effectiveness in iodine supplementation .

| Application Area | Details |

|---|---|

| Species | All livestock species |

| Benefits | Enhances growth, metabolism, and disease resistance |

| Iodine Source | Stable and bioavailable |

Food Industry

Use as a Food Additive

- This compound is recognized as a food additive (GRAS status) and is often used in bread production as a dough conditioner. Its role improves dough strength and enhances fermentation processes .

- It is also utilized as an iodine supplement in animal feed to ensure adequate iodine levels in livestock products, which is essential for consumer health.

Medical Applications

Thyroid Protection

- This compound has been demonstrated to block the uptake of radioactive iodine by the thyroid gland effectively. This application is critical during nuclear accidents or exposure scenarios where radioiodine may pose health risks .

- A study showed that when administered to rats alongside radioactive iodine, this compound was as effective as potassium iodide in preventing thyroid uptake of harmful isotopes .

Antiseptic Properties

- Due to its oxidizing nature, this compound is included in some skin care products as an antiseptic and deodorant agent .

Industrial Uses

This compound is also utilized in various industrial applications:

- It serves as an oxidant in chemical processes.

- The compound is used in the synthesis of pharmaceutical intermediates due to its stability and effectiveness as a reagent.

Case Studies

- Thyroid Uptake Study

-

Egg Production Study

- A comprehensive study on laying hens evaluated different dietary levels of this compound. The research aimed to determine its impact on egg quality and production metrics over a 12-week period. While no significant performance differences were observed across treatments, specific iodine concentrations resulted in improved eggshell strength, indicating potential benefits for poultry farmers .

Chemical Reactions Analysis

Metathesis Reaction

Precipitation using calcium chloride and potassium iodate:

Yields hydrated calcium iodate (Ca(IO₃)₂·6H₂O), which dehydrates at 110°C to form the anhydrous compound .

Thermal Decomposition

This compound decomposes under high temperatures, releasing iodine gas (I₂) and forming calcium oxide (CaO):

Thermogravimetric analysis (TGA) reveals a three-step decomposition process :

-

Dehydration (40–150°C): Loss of crystal water.

-

Primary Decomposition (540–660°C): Formation of intermediate Ca₅(IO₆)₂.

-

Final Breakdown (>730°C): Complete decomposition to CaO and I₂.

| Temperature Range | Mass Loss | Intermediate Product |

|---|---|---|

| 40–150°C | ~20% | Ca(IO₃)₂ (anhydrous) |

| 540–660°C | ~45% | Ca₅(IO₆)₂ |

| >730°C | ~35% | CaO + I₂ |

Dehydrated Ca(IO₃)₂ exhibits porous structures (pore size: 100–300 nm), enhancing reactivity in pyrolant formulations .

Catalytic Reactions

This compound nanoparticles act as eco-friendly catalysts for heterocyclic compound synthesis:

Optimized Conditions

| Substrate | Catalyst Loading | Solvent | Time | Yield |

|---|---|---|---|---|

| Benzil + o-Phenylenediamine | 3 mol% | Ethanol | 3 min | 97% |

| 2,3-Diaminopyridine | 5 mol% | Acetic Acid | 10 min | 89% |

The catalyst can be recycled five times with minimal activity loss (<5%) .

Iodometric Titration

Used to determine iodate concentration in solution:

Stoichiometry : 1 mole IO₃⁻ ≡ 6 moles S₂O₃²⁻ .

Solubility in Water

This compound exhibits low aqueous solubility, increasing with temperature:

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 20 | 0.24 |

| 40 | 0.52 |

| 60 | 0.65 |

Comparison with Similar Compounds

Table 1: Catalyst Comparison

| Catalyst | Reaction Time (min) | Yield (%) | Recyclability (Cycles) |

|---|---|---|---|

| Nano-Ca(IO₃)₂ | 30–60 | 90–98 | 9 |

| KIO₃ | 60–120 | 70–85 | 5 |

| NaIO₃ | 90–180 | 60–75 | 3 |

Advantages of Ca(IO₃)₂ :

Baking Industry

Both calcium and potassium iodate are used as dough oxidizers at 10–75 ppm, improving gas retention and crumb structure. However, sodium iodate is avoided in cookies and cakes due to texture issues .

Table 2: Oxidizing Agent Performance

| Metric | Ca(IO₃)₂ | KIO₃ | NaIO₃ |

|---|---|---|---|

| Optimal Usage (ppm) | 10–75 | 10–75 | Not recommended |

| Dough Machinability | High | High | Low |

Animal Feed

This compound is safer and more stable than potassium iodide (KI) in ruminant diets. While KI is rapidly absorbed, Ca(IO₃)₂’s slow reduction in the rumen ensures sustained iodine release, reducing overdose risks .

Market and Regulatory Status

The global iodate market is dominated by sodium and potassium iodates in pharmaceuticals, while this compound holds niche roles in animal feed and catalysis .

Q & A

Q. How is the solubility product constant (Ksp) of calcium iodate experimentally determined in pure water?

- Methodological Answer : The molar solubility of Ca(IO₃)₂ is measured by titrating iodate ions (IO₃⁻) in a saturated solution with sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. The iodate concentration is derived from titration data, and molar solubility () is calculated as half the iodate concentration (since 1 mol Ca(IO₃)₂ releases 2 mol IO₃⁻). Ksp is then calculated using . Potential errors include air oxidation of iodide intermediates, leading to overestimated iodate levels if solutions stand too long before titration .

Q. How does the common ion effect influence this compound solubility, and how is this experimentally validated?

- Methodological Answer : Adding potassium iodate (KIO₃) introduces a common ion (IO₃⁻), shifting the dissolution equilibrium (Ca(IO₃)₂ ⇌ Ca²⁺ + 2IO₃⁻) leftward via Le Châtelier’s principle. To test this, saturated Ca(IO₃)₂ solutions in 0.01 M KIO₃ are titrated. The total iodate concentration is measured, and the contribution from Ca(IO₃)₂ is isolated by subtracting the 0.01 M KIO₃ background. Molar solubility is halved compared to pure water, confirming reduced solubility. Ksp values should remain consistent if experimental errors (e.g., contamination, measurement inaccuracies) are minimized .

Q. What are the primary sources of error in Ksp determinations for this compound?

- Methodological Answer : Key errors include:

- Air oxidation : I⁻ → I₂ in solution, inflating iodate measurements.

- Titration timing : Delayed titration exacerbates oxidation errors.

- Instrumental precision : A 10% error in solubility measurement amplifies to ~30% error in Ksp due to its cubic dependence on .

Cross-validation using multiple trials and controlled titration conditions (e.g., inert atmospheres) mitigates these issues .

Advanced Research Questions

Q. How do doping agents (e.g., Cu²⁺, Fe³⁺) affect the thermal stability and decomposition pathways of this compound monohydrate crystals?

- Methodological Answer : Doped crystals synthesized via gel growth (e.g., silica gel matrix) are analyzed using thermogravimetric analysis (TGA). Undoped Ca(IO₃)₂·H₂O decomposes at ~540°C, releasing I₂ and O₂. Cu/Fe doping slightly alters decomposition temperatures (e.g., ±5°C) but does not significantly affect crystal structure, as shown by consistent X-ray diffraction patterns. Kinetic data (activation energy, weight loss%) from dynamic TGA reveal minor dopant-specific variations in thermal pathways .

Q. How do computational models explain iodine incorporation into calcium carbonate polymorphs (calcite, aragonite, vaterite)?

- Methodological Answer : Density functional theory (DFT) simulations show iodate (IO₃⁻) substitutes for carbonate (CO₃²⁻) in crystal lattices. Aragonite exhibits the highest structural distortion due to IO₃⁻’s larger ionic radius, while vaterite accommodates iodate with minimal strain. Energy penalties for incorporation follow vaterite < calcite < aragonite, explaining iodine partitioning in biogenic carbonates. This has implications for paleoproxy studies using I/Ca ratios to reconstruct ocean oxygenation .

Q. What thermodynamic simulations guide the synthesis of this compound in high-temperature reactions?

- Methodological Answer : Thermodynamic simulations predict decomposition pathways (e.g., Ca(IO₃)₂ → CaO + I₂ + 5O₂ at >500°C) and optimize synthesis conditions. By modeling Gibbs free energy changes, researchers identify stable intermediates and redox conditions favoring iodate formation. Experimental validation involves controlled thermal decomposition of lautarite (natural Ca(IO₃)₂) and monitoring gaseous products via mass spectrometry .

Q. How can discrepancies in reported Ksp values for this compound be reconciled?

- Methodological Answer : Variations in Ksp (e.g., 1.6–2.4 × 10⁻⁵) arise from:

- Ionic strength effects : Activity coefficients neglected in dilute solutions.

- Experimental protocols : Differences in titration methods or temperature control.

- Contaminants : Residual Ca²⁺ or IO₃⁻ from incomplete washing.

Standardizing protocols (e.g., using ion-selective electrodes for direct ion measurement) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.